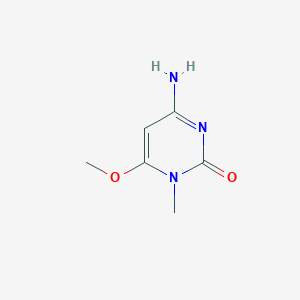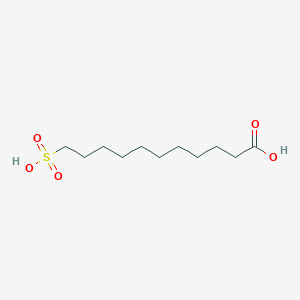
11-Sulfoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Sulfoundecanoic acid is an organic compound characterized by the presence of a sulfonic acid group attached to an eleven-carbon aliphatic chain. This compound is notable for its applications in various fields, including catalysis and material science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-sulfoundecanoic acid typically involves the functionalization of undecanoic acid derivatives. One common method includes the oxidation of 11-mercaptoundecanoic acid to introduce the sulfonic acid group. This process can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the sulfonation of undecanoic acid derivatives using sulfur trioxide or chlorosulfonic acid, followed by neutralization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 11-Sulfoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be further oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products Formed:
Oxidation: Sulfonates.
Reduction: Sulfides, thiols.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
11-Sulfoundecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks and as a catalyst in organic reactions.
Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 11-sulfoundecanoic acid involves its ability to interact with various molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and metabolic processes .
Comparison with Similar Compounds
- 10-Phosphono-1-decanesulfonic acid
- 11-Aminoundecanoic acid
- 11-Mercaptoundecanoic acid
Comparison: 11-Sulfoundecanoic acid is unique due to its sulfonic acid group, which imparts distinct chemical reactivity and solubility properties compared to similar compounds. For instance, 11-aminoundecanoic acid contains an amino group, making it more suitable for polymer synthesis, while 11-mercaptoundecanoic acid has a thiol group, which is more reactive in redox reactions .
Properties
CAS No. |
91243-93-5 |
|---|---|
Molecular Formula |
C11H22O5S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
11-sulfoundecanoic acid |
InChI |
InChI=1S/C11H22O5S/c12-11(13)9-7-5-3-1-2-4-6-8-10-17(14,15)16/h1-10H2,(H,12,13)(H,14,15,16) |
InChI Key |
HODIOTABVUHCTC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCS(=O)(=O)O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


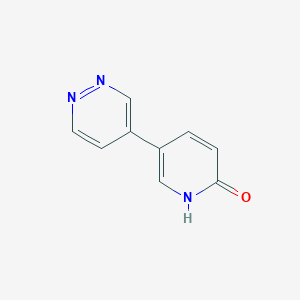
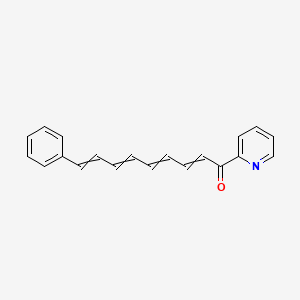
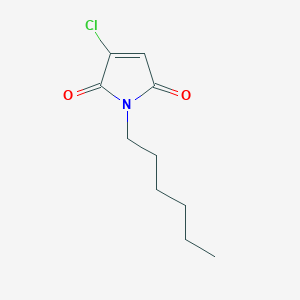
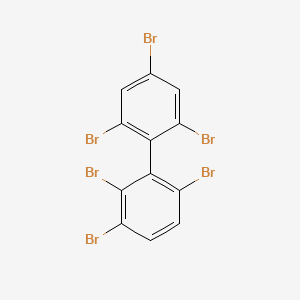
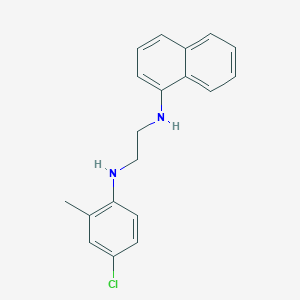
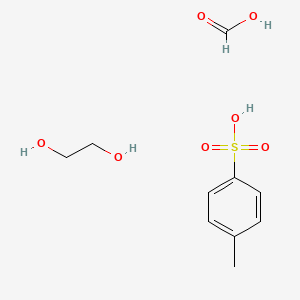
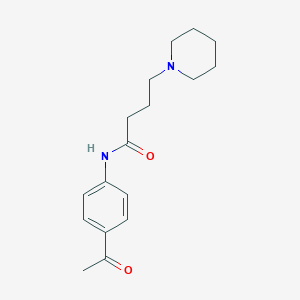
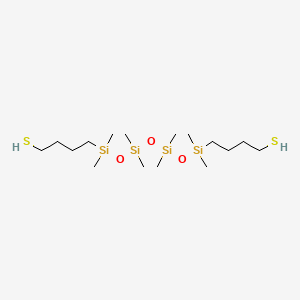
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
![[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14366205.png)
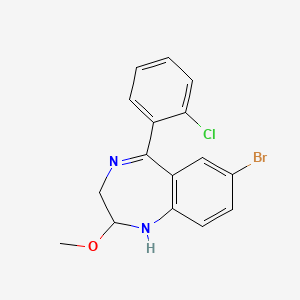
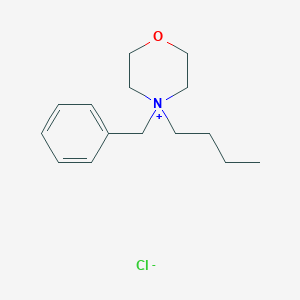
![Methyl [(4-nitrophenoxy)sulfonyl]carbamate](/img/structure/B14366236.png)
